

chemical structure and properties of BIRT 377

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Compound of Interest

Compound Name: BIRT 377

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BIRT 377: A Technical Guide for Researchers

An In-depth Analysis of the Allosteric LFA-1 Inhibitor

This technical guide provides a comprehensive overview of **BIRT 377**, a potent and orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a low molecular weight, nonionic compound.^[1] Its structure is characterized by a central imidazolidine-2,4-dione ring. The stereochemistry at the C5 position of this ring is crucial for its high-affinity binding to LFA-1.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ BrCl ₂ N ₂ O ₂	N/A
Molecular Weight	476.17 g/mol	[2]
IUPAC Name	(5R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione	[1][2][3][4]
Type	Small molecule, nonionic	[1]
Bioavailability	Orally bioavailable	[4][5]
Hydrogen Bond Acceptors	4	
Hydrogen Bond Donors	0	
Rotatable Bonds	3	

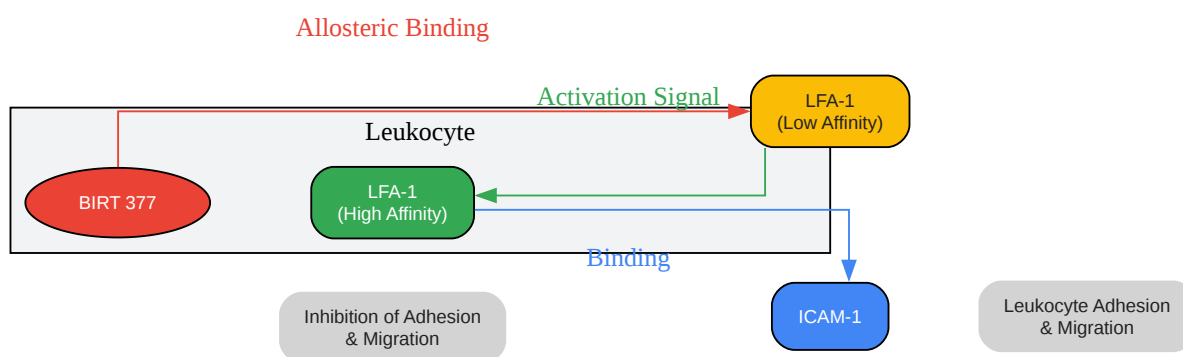
Mechanism of Action: Allosteric Inhibition of LFA-1

BIRT 377 functions as a noncompetitive, allosteric inhibitor of LFA-1 (also known as CD11a/CD18 or α L β 2 integrin). [6] LFA-1, an adhesion molecule expressed on the surface of leukocytes, plays a critical role in the immune response by mediating cell-cell interactions.

The mechanism of inhibition involves the following key steps:

- **Binding Site:** **BIRT 377** binds non-covalently to a specific site on the α -subunit (CD11a) of LFA-1. [1][4]
- **Conformational Lock:** This binding event prevents LFA-1 from undergoing the necessary conformational change to its high-affinity state. [1][3]
- **Inhibition of Ligand Binding:** By locking LFA-1 in its low-affinity state, **BIRT 377** effectively blocks its interaction with its primary ligand, the intercellular adhesion molecule-1 (ICAM-1). [4][5]

This inhibition of the LFA-1/ICAM-1 interaction disrupts crucial immunological processes, including leukocyte adhesion, transendothelial migration to sites of inflammation, and the formation of the immunological synapse between T cells and antigen-presenting cells.[1][3][7]



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Mechanism of LFA-1 inhibition by **BIRT 377**.

Biological Activity and Pharmacological Properties

BIRT 377 has demonstrated significant biological activity in various in vitro and in vivo models. Its primary effect is the inhibition of LFA-1-mediated cellular processes.

In Vitro Activity

Assay	Description	IC ₅₀ / K _a	Reference
LFA-1/ICAM-1 Binding	Inhibition of the binding between purified LFA-1 and ICAM-1.	K _a = 25.8 ± 6.3 nM	[2]
Cell Adhesion	Inhibition of SKW3 cell (a human T-cell lymphoma line) binding to immobilized ICAM-1.	IC ₅₀ = 2.6 ± 0.5 μM	[3]
IL-2 Production	Inhibition of Interleukin-2 (IL-2) production by human peripheral blood mononuclear cells (PBMCs) stimulated with superantigen (SEB).	IC ₅₀ = 0.85 ± 0.03 μM	[3]
Selectivity	Inhibition of VLA-4-mediated binding of SKW3 cells to fibronectin.	IC ₅₀ > 250 μM	[3]

In Vivo Activity and Pharmacokinetics

In animal models, **BIRT 377** has been shown to inhibit immune responses. For instance, daily oral administration of 3-10 mg/kg in a mouse model with human PBMC injection resulted in the inhibition of human IgG production, an effect comparable to anti-LFA-1 antibodies.[5]

Pharmacokinetic studies in rabbits have shown that **BIRT 377** follows a two-compartment model after intravenous administration.[8] The compound has a short half-life in serum, approximately 10 minutes in female rabbits, with a systemic clearance rate of 130 ml/h/kg.[1]

Experimental Protocols

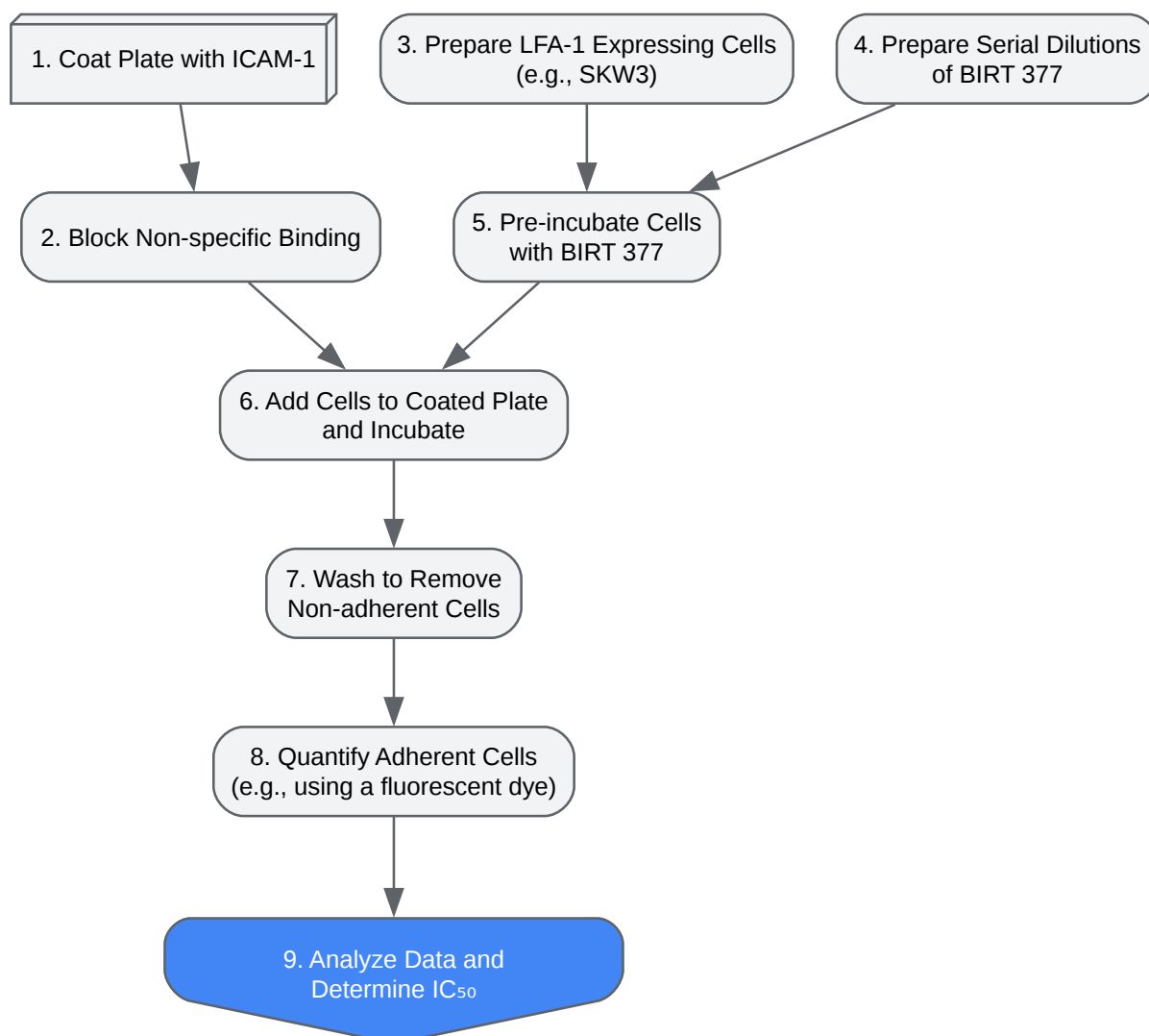
Preparation of BIRT 377 Stock Solution

For in vitro and in vivo studies, **BIRT 377** is typically prepared as a stock solution in an organic solvent due to its low aqueous solubility.

- **Reconstitution:** Reconstitute **BIRT 377** powder in 100% ethanol or 200 proof ethyl alcohol to a stock concentration, for example, 22.156 mg/mL.[\[1\]](#)[\[9\]](#)
- **Aliquoting and Storage:** Create smaller aliquots of the stock solution (e.g., 10 µL) to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[9\]](#) Store the aliquots at 4°C for short-term use or at -20°C to -80°C for long-term storage.[\[1\]](#)[\[5\]](#)
- **Working Solution:** For cell-based assays, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentrations. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of **BIRT 377** to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.



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Workflow for an in vitro cell adhesion assay.

- **Plate Coating:** Coat 96-well plates with a solution of recombinant human ICAM-1 and incubate to allow for protein adsorption.
- **Blocking:** Wash the plates and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
- **Cell Preparation:** Culture and harvest LFA-1-expressing cells (e.g., SKW3). The cells may be labeled with a fluorescent dye like calcein-AM for later quantification.

- **Compound Incubation:** Pre-incubate the cells with various concentrations of **BIRT 377** or a vehicle control for a defined period.
- **Adhesion Step:** Add the pre-incubated cells to the ICAM-1 coated and blocked plates and allow them to adhere for a specific time.
- **Washing:** Gently wash the plates to remove any non-adherent cells.
- **Quantification:** Measure the number of adherent cells, for example, by reading the fluorescence of the labeled cells.
- **Data Analysis:** Plot the cell adhesion as a function of **BIRT 377** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Therapeutic Potential and Applications

The ability of **BIRT 377** to inhibit LFA-1-mediated leukocyte adhesion and migration makes it a compound of interest for the treatment of various inflammatory and autoimmune diseases. By preventing the infiltration of immune cells into tissues, **BIRT 377** has the potential to reduce inflammation and tissue damage.

Research has particularly focused on its application in neuropathic pain, where it has been shown to reverse allodynia in animal models by dampening pro-inflammatory responses in the peripheral and central nervous system.^{[1][7][10]} Its oral bioavailability makes it an attractive candidate for development as a therapeutic agent for chronic inflammatory conditions. Furthermore, its role in modulating T-cell activation suggests potential applications in autoimmune disorders and organ transplantation.

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